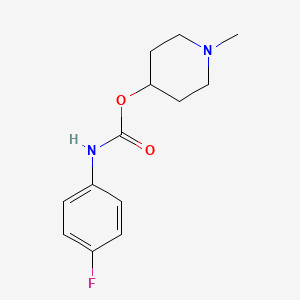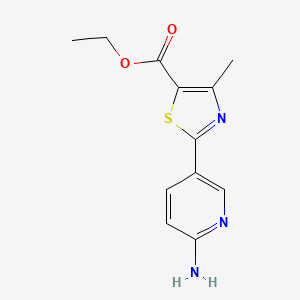
Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-氨基-5-吡啶基)-4-甲基噻唑-5-羧酸乙酯是一种杂环化合物,由于其独特的结构特征和潜在的应用,在科学研究的各个领域引起了广泛的兴趣。该化合物包含一个吡啶环、一个噻唑环和一个酯官能团,使其成为化学修饰和生物学研究的多功能分子。
准备方法
合成路线和反应条件
2-(2-氨基-5-吡啶基)-4-甲基噻唑-5-羧酸乙酯的合成通常涉及从易于获得的前体开始的多步反应。一种常见的合成路线包括以下步骤:
噻唑环的形成: 噻唑环可以通过在碱性条件下使α-卤代酮与硫脲反应来合成。
吡啶环的引入: 吡啶环是通过涉及2-氨基-5-溴吡啶的亲核取代反应引入的。
酯化: 最后一步是在硫酸等催化剂的存在下,用乙醇酯化羧酸基团。
工业生产方法
2-(2-氨基-5-吡啶基)-4-甲基噻唑-5-羧酸乙酯的工业生产可能涉及优化上述合成路线以提高产率和纯度。这可能包括使用连续流动反应器、高通量催化剂筛选和先进的纯化技术,例如重结晶和色谱法。
化学反应分析
反应类型
2-(2-氨基-5-吡啶基)-4-甲基噻唑-5-羧酸乙酯经历各种化学反应,包括:
氧化: 氨基可以用高锰酸钾等氧化剂氧化成硝基。
还原: 硝基可以用钯催化剂存在下氢气等还原剂还原回氨基。
取代: 酯基可以与胺等亲核试剂发生亲核取代反应,形成酰胺。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 以碳载钯为催化剂的氢气。
取代: 二氯甲烷等有机溶剂中的氨或伯胺。
主要产物
氧化: 形成2-(2-硝基-5-吡啶基)-4-甲基噻唑-5-羧酸乙酯。
还原: 重新形成2-(2-氨基-5-吡啶基)-4-甲基噻唑-5-羧酸乙酯。
取代: 形成2-(2-氨基-5-吡啶基)-4-甲基噻唑-5-羧酰胺。
科学研究应用
2-(2-氨基-5-吡啶基)-4-甲基噻唑-5-羧酸乙酯在科学研究中具有广泛的应用范围:
化学: 用作合成更复杂杂环化合物的构建块。
生物学: 研究其作为生物化学分析中的配体以及作为研究酶机制的探针的潜力。
医学: 研究其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 用于开发新型材料,并作为药物合成中的中间体。
作用机制
2-(2-氨基-5-吡啶基)-4-甲基噻唑-5-羧酸乙酯的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性。例如,它可以通过与活性位点结合来抑制某些酶的活性,从而阻断底物进入并降低酶活性。确切的途径和分子靶标可能因特定的应用和生物学环境而异。
相似化合物的比较
2-(2-氨基-5-吡啶基)-4-甲基噻唑-5-羧酸乙酯可以与其他类似的化合物进行比较,例如:
2-(2-氨基-5-吡啶基)-4-甲基噻唑-5-羧酰胺: 结构相似,但具有酰胺基而不是酯基。
2-(2-氨基-5-吡啶基)-4-甲基噻唑-5-羧酸甲酯: 结构相似,但具有甲酯而不是乙酯。
2-(2-氨基-5-吡啶基)-4-乙基噻唑-5-羧酸乙酯: 结构相似,但在噻唑环上具有乙基而不是甲基。
属性
分子式 |
C12H13N3O2S |
|---|---|
分子量 |
263.32 g/mol |
IUPAC 名称 |
ethyl 2-(6-aminopyridin-3-yl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H13N3O2S/c1-3-17-12(16)10-7(2)15-11(18-10)8-4-5-9(13)14-6-8/h4-6H,3H2,1-2H3,(H2,13,14) |
InChI 键 |
CWRUODFZSADKPN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CN=C(C=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate](/img/structure/B11940804.png)

![3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B11940808.png)
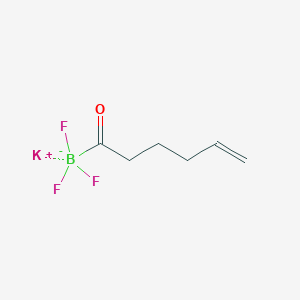



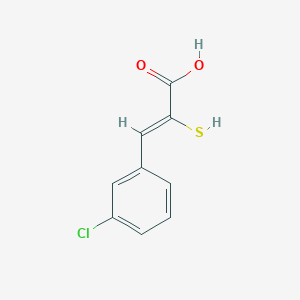
![2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline](/img/structure/B11940834.png)

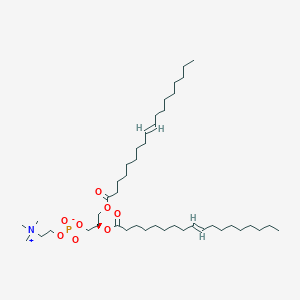

![1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11940871.png)
